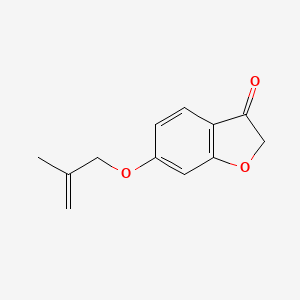

6-((2-Methylallyl)oxy)benzofuran-3(2H)-one

Description

Significance of Heterocyclic Scaffolds in Organic Synthesis and Beyond

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in the field of medicinal chemistry. nih.govresearchgate.net Their prevalence is underscored by the fact that a significant majority of all biologically active chemical compounds, both natural and synthetic, feature a heterocyclic motif. researchgate.net These scaffolds provide a three-dimensional framework that can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This versatility enables the design of molecules that can effectively interact with biological targets like enzymes and receptors. unich.it The structural diversity inherent in heterocyclic systems underpins their wide array of biological activities, which include applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.net

Overview of Benzofuran (B130515) and Benzofuranone Architectures

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, and its derivatives are significant scaffolds in medicinal and materials chemistry. researchgate.netnih.gov The benzofuran nucleus is a key structural component in numerous natural products and pharmacologically active molecules. researchgate.net The related benzofuran-3(2H)-one, also known as coumaranone, is a derivative of benzofuran with a carbonyl group at the 3-position of the dihydrofuran ring. This particular architecture serves as a versatile intermediate in organic synthesis and is a core structure in various biologically active compounds. nih.govmdpi.com The synthesis of the benzofuran-3(2H)-one core can be achieved through various methods, including the cyclization of α-phenoxycarbonyl compounds. evitachem.com

Contextualization of 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one within Benzofuranone Chemistry

The compound this compound is a specific derivative of the benzofuran-3(2H)-one core. Its structure is characterized by the presence of a 2-methylallyl ether group attached to the 6-position of the benzofuranone ring system. This compound has garnered attention within the field of medicinal chemistry, particularly in the exploration of novel monoamine oxidase (MAO) inhibitors. jst.go.jp MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression. nih.govnih.gov

The synthesis of this compound and its analogs typically involves a multi-step process. A common synthetic route starts with the appropriate phenolic precursor which undergoes cyclization to form the benzofuran-3(2H)-one core. jst.go.jp Subsequent etherification of a hydroxyl group at the 6-position with a 2-methylallyl halide introduces the characteristic side chain. jst.go.jp

Scope and Academic Relevance of Research on this compound

Research into this compound is situated within the broader academic pursuit of developing novel therapeutic agents. The interest in this and related benzofuranone derivatives stems from their potential to act as selective inhibitors of monoamine oxidase enzymes, particularly MAO-B. nih.govunich.it The development of selective MAO-B inhibitors is a significant goal in medicinal chemistry, as they can help to alleviate the symptoms of Parkinson's disease with fewer side effects than non-selective inhibitors. unich.it

The academic relevance is further highlighted by structure-activity relationship (SAR) studies on benzofuranone derivatives. These studies systematically modify the structure of the lead compound to understand how different functional groups influence its biological activity. For instance, research has shown that substitutions on the benzofuranone ring can significantly impact the potency and selectivity of MAO inhibition. bldpharm.com The 2-methylallyl group in this compound is a point of interest for such studies, as modifications to this part of the molecule could modulate its interaction with the active site of the MAO enzyme.

Below is a table summarizing key information about the subject compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 194855-59-9 |

| Molecular Formula | C12H12O3 |

| Core Scaffold | Benzofuran-3(2H)-one |

| Key Functional Group | 2-Methylallyl ether |

| Area of Research | Medicinal Chemistry, Monoamine Oxidase Inhibitors jst.go.jp |

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(2)6-14-9-3-4-10-11(13)7-15-12(10)5-9/h3-5H,1,6-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHYHTYHJPJBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 2 Methylallyl Oxy Benzofuran 3 2h One

Strategies for the Construction of the Benzofuran-3(2H)-one Framework

The benzofuran-3(2H)-one scaffold is a crucial heterocyclic motif found in numerous biologically active molecules. researchgate.net Its synthesis has been a significant focus of organic chemistry, leading to the development of various robust methods. These strategies can be broadly categorized into cyclization and annulation reactions.

Cyclization Approaches to the Dihydrobenzofuranone System

Intramolecular cyclization is a common and effective strategy for forming the dihydrobenzofuranone ring. This typically involves the formation of a carbon-oxygen or carbon-carbon bond on a suitably designed acyclic precursor.

One classical approach involves the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds. oregonstate.edu This method is particularly effective when the regiochemical outcome is predictable, such as when only one ortho position on the phenol (B47542) ring is available for cyclization. oregonstate.edu

Modern cyclization methods often employ transition metal catalysis. For instance, palladium-catalyzed intramolecular C-O coupling has been used for the efficient synthesis of benzofuran-3(2H)-ones containing a quaternary carbon center. organic-chemistry.org Ruthenium catalysts have been utilized for the cycloisomerization of specific homo- and bis-homopropargylic alcohols to yield benzofuran (B130515) structures. organic-chemistry.org Gold catalysts are also effective, promoting the cycloisomerization of o-alkynyl phenols to provide the benzofuran-3(2H)-one core. researchgate.net Another strategy is the PIDA-mediated (phenyliodine(III) diacetate) tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones. thieme-connect.de

A summary of selected cyclization strategies is presented below.

| Reaction Type | Key Precursor | Catalyst/Reagent | Notes | Source(s) |

| Intramolecular Condensation | α-Phenoxycarbonyl compound | Acid (e.g., Friedel-Crafts) | Regioselectivity can be an issue if both ortho positions are unsubstituted. oregonstate.edu | oregonstate.edu |

| C-O Coupling | Diaryl-substituted precursor | Pd-catalyst | Used in an asymmetric dual-metal relay catalysis strategy. organic-chemistry.org | organic-chemistry.org |

| Cycloisomerization | o-Alkynyl phenol | Gold(I) / Selectfluor | Provides an appealing synthetic method for the target framework. researchgate.net | researchgate.net |

| Oxidative Cyclization | β-Dicarbonyl compound & Hydroquinone | PIDA / ZnI₂ | Involves direct functionalization of the aromatic C(sp²)-H bond. thieme-connect.de | thieme-connect.de |

| N-Oxide Addition/Cyclization | N-oxide and alkyne | Hg(OTf)₂ | Proceeds via an enolonium species and intramolecular nucleophilic attack. organic-chemistry.org | organic-chemistry.org |

Annulation Reactions for Benzofuran-3(2H)-one Synthesis

Annulation reactions involve the formation of the heterocyclic ring onto an existing molecular fragment in a concerted or stepwise fashion. These methods are powerful for creating complex, substituted benzofuranones.

A notable example is the rhodium(III)-catalyzed three-component cascade reaction involving salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net This process proceeds through C-H and C-C bond activation and a subsequent cascade annulation to furnish benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net

Copper-mediated oxidative annulation of phenols and unactivated internal alkynes represents another significant strategy. rsc.org Mechanistic studies suggest this reaction proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Asymmetric [3+2] annulation reactions of aurone (B1235358) derivatives with other partners, catalyzed by chiral catalysts, have also been developed to create spiro-benzofuran frameworks with high enantioselectivity. rsc.org

Specific Synthesis Routes for 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one

The synthesis of the title compound, this compound, requires methods that either build the core with the ether group already in place or allow for its late-stage introduction onto a pre-formed benzofuranone ring.

Multi-Step Synthesis from Precursors (e.g., 6-Hydroxybenzofuran-3(2H)-one and Allylic Bromides)

A logical and common retrosynthetic approach involves the disconnection of the ether linkage. This strategy begins with the synthesis of a hydroxylated benzofuranone precursor, followed by etherification.

The key intermediate, 6-hydroxybenzofuran-3(2H)-one, can be synthesized through various cyclization methods. The final step is an etherification reaction, typically a Williamson ether synthesis. This involves the deprotonation of the phenol in 6-hydroxybenzofuran-3(2H)-one with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile, attacking an allylic halide such as 3-bromo-2-methyl-1-propene (methallyl bromide). This allylic substitution reaction forms the desired 6-((2-methylallyl)oxy) group. evitachem.com

General Reaction Scheme:

Formation of Precursor: Synthesis of 6-hydroxy-1-benzofuran-3(2H)-one.

Etherification: Reaction of the precursor with 3-bromo-2-methyl-1-propene in the presence of a base.

Knoevenagel Condensation and Subsequent Cyclization Strategies

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be integrated into a sequence to build the benzofuranone ring system. bhu.ac.in For the synthesis of the title compound, this would likely involve a precursor phenol that already contains the 2-methylallyl ether moiety.

A plausible route starts with a substituted salicylaldehyde, such as 2-hydroxy-4-((2-methylallyl)oxy)benzaldehyde. This aldehyde can undergo a Knoevenagel condensation with a reagent providing the remaining two carbons of the furanone ring (e.g., a derivative of acetic acid). The resulting intermediate would then undergo an intramolecular cyclization to close the five-membered ring, yielding the final product. Clay catalysts under microwave irradiation have been shown to be effective for condensations involving benzofuran-3(2H)-one. mdpi.com Sequential reactions involving Knoevenagel condensation followed by cyclization are efficient for creating ring systems. nih.gov

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis is central to the modern synthesis of benzofuran-3(2H)-ones and their analogues, offering efficiency, selectivity, and access to structural diversity. researchgate.net A wide array of metal-based and organocatalytic systems have been developed.

Rhodium catalysts have proven versatile. For example, Rh/Co relay catalysis enables C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids to give the benzofuran-3(2H)-one scaffold. organic-chemistry.org A dual-metal system combining Rhodium and Palladium has been used for the asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org

Palladium catalysis is widely used, particularly in cross-coupling reactions. The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful route to benzofuran derivatives. nih.gov

Copper catalysts are also prominent, used in coupling/cyclization reactions of terminal alkynes with specific hydrazones to yield benzofurans. organic-chemistry.org A copper-mediated oxidative annulation of phenols with internal alkynes is another effective method. rsc.org Furthermore, gold catalysts can promote cyclization cascades and isomerization reactions to form the benzofuran ring. researchgate.netnih.gov

Beyond metals, N-Heterocyclic Carbenes (NHCs) have been employed to catalyze intramolecular nucleophilic substitution reactions, yielding benzofuranones under specific substitution patterns. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of the benzofuran-3(2H)-one core and its analogues.

| Catalyst Type | Reaction | Example | Source(s) |

| Rhodium (Rh) | C-H Functionalization/Annulation | Annulation of N-aryloxyacetamides with propiolic acids. organic-chemistry.org | researchgate.netorganic-chemistry.orgnih.gov |

| Palladium (Pd) | C-O Coupling / Sonogashira | Asymmetric synthesis via dual-metal relay catalysis; coupling of o-iodophenols. nih.gov | organic-chemistry.orgnih.gov |

| Copper (Cu) | Oxidative Annulation | Annulation of phenols and unactivated internal alkynes. rsc.org | researchgate.netorganic-chemistry.orgrsc.orgnih.gov |

| Gold (Au) | Isomerization / Cyclization | Au-catalyzed isomerization of o-alkynyl phenols. researchgate.net | researchgate.netnih.gov |

| Mercury (Hg) | N-Oxide Addition/Cyclization | Hg(OTf)₂-catalyzed reaction of N-oxides with alkynes. organic-chemistry.org | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Intramolecular Hydroacylation | Catalyzed intramolecular nucleophilic substitution. researchgate.net | organic-chemistry.orgresearchgate.net |

| Clay (e.g., K10, KSF) | Knoevenagel Condensation | Solventless condensation of benzofuran-3(2H)-one with dicarbonyls. mdpi.com | mdpi.com |

Transition Metal-Catalyzed (e.g., Palladium, Copper, Rhodium, Iron) Methodologies

Transition metals play a pivotal role in modern organic synthesis, facilitating the construction of complex heterocyclic scaffolds such as the benzofuranone ring system. elsevier.com Catalysts based on palladium, copper, rhodium, and iron are particularly prominent. elsevier.com

Palladium: Palladium-catalyzed reactions are among the most powerful tools for constructing benzofuranones. One common strategy involves the intramolecular C-H activation of a suitable precursor, such as a substituted phenylacetic acid, followed by C-O bond formation. acs.orgorganic-chemistry.org For the synthesis of the target compound, this would likely involve a precursor like (4-((2-methylallyl)oxy)phenyl)acetic acid. The Pd(II)/Pd(IV) catalytic cycle is often implicated in these transformations, providing a pathway for enantioselective synthesis when chiral ligands are employed. acs.org Another palladium-catalyzed approach is the hydroesterification of alkenylphenols, which can produce lactones like benzofuranones with high regioselectivity. organic-chemistry.org Tandem reactions, such as C-H activation/oxidation, have also been developed for benzofuran synthesis, showcasing the versatility of palladium catalysis. rsc.org

Copper: Copper catalysts are widely used for the synthesis of benzofurans and their derivatives due to their low cost and unique reactivity. nih.govrsc.orgrsc.org Copper-catalyzed methods often involve the oxidative cyclization of phenols with alkynes or intramolecular C-O coupling. rsc.orgorganic-chemistry.org For instance, a one-pot procedure reacting a phenol with an alkyne in the presence of a copper catalyst and molecular oxygen can yield polysubstituted benzofurans regioselectively. rsc.org The synthesis of the benzofuranone core can also be achieved via copper-catalyzed asymmetric propargylation of pre-existing benzofuranones, a method that creates quaternary stereogenic centers with high diastereo- and enantioselectivity. thieme-connect.com

Rhodium: Rhodium-based catalysts have gained considerable importance in the synthesis of benzofuran skeletons. nih.gov Rhodium catalysis can enable the multicomponent synthesis of optically active compounds. nih.gov For example, rhodium-catalyzed annulation through C-H activation and migratory insertion has been reported to produce benzofuran rings in high yields. nih.gov A dual-metal relay catalysis, combining rhodium-catalyzed enantioselective 1,2-addition with palladium-catalyzed intramolecular C-O coupling, has been successfully used to synthesize chiral gem-diaryl benzofuran-3(2H)-ones. americanelements.com

Iron: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for green synthesis. Iron-chloride has been reported to catalyze the ring-closing reaction of substituted alkynyl benzenes to furnish benzofuran derivatives, proceeding through a Lewis-acid-promoted intramolecular cyclization. nih.gov

| Metal Catalyst | General Reaction Type | Typical Precursors | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Activation / C-O Cyclization | Substituted Phenylacetic Acids | High efficiency, potential for enantioselectivity. acs.org | acs.orgorganic-chemistry.org |

| Copper (Cu) | Oxidative Annulation / Asymmetric Propargylation | Phenols and Alkynes, Benzofuranones | Cost-effective, good for creating stereocenters. rsc.orgthieme-connect.com | rsc.orgrsc.orgthieme-connect.com |

| Rhodium (Rh) | C-H Activation / Annulation | Substituted Benzamides and Diynes | High yields, applicable in multicomponent reactions. nih.gov | nih.govamericanelements.com |

| Iron (Fe) | Lewis-Acid-Promoted Cyclization | Alkynyl Benzenes | Environmentally benign, cost-effective. nih.gov | nih.gov |

Organocatalytic and Catalyst-Free Synthetic Routes

In the push towards more sustainable chemistry, organocatalytic and catalyst-free methods provide valuable alternatives to metal-based systems. Organocatalysis avoids the issues of metal toxicity and contamination of the final product.

Acid catalysis is a prominent strategy in this category. Brønsted acids like triflic acid (TfOH) or protic acids like trifluoroacetic acid (TFA) can catalyze the intramolecular cyclization of phenol derivatives to form the benzofuranone ring. nih.govoregonstate.edu For example, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can proceed through a cascade that forms a phenol intermediate, which then cyclizes under acidic conditions to yield a benzofuranone. oregonstate.edu Similarly, catalyst-free methods, often promoted by thermal or microwave conditions, can drive the desired cyclization reactions, though they may require harsher conditions. The Smiles rearrangement offers a transition-metal-free pathway to construct benzofuran derivatives at room temperature. mdpi.com

Microwave-Assisted and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical manufacturing. uniroma1.it This involves using less hazardous solvents, reducing energy consumption, and employing catalytic over stoichiometric reagents. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool that aligns with green chemistry principles by significantly reducing reaction times and often improving yields. nih.govresearchgate.net The synthesis of benzofuran-3(2H)-ones has been successfully achieved under microwave irradiation. nih.govsemanticscholar.org A reported method involves the microwave-assisted cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives, providing a rapid route to various substituted benzofuran-3(2H)-ones with yields ranging from 43% to 58%. nih.govresearchgate.net This approach avoids the prolonged heating required in classical methods. researchgate.net

Green chemistry also emphasizes the use of environmentally benign solvents, such as water or deep eutectic solvents (DES). nih.gov The development of catalytic systems that are effective in aqueous media, for instance, represents a significant step towards greener synthetic protocols for compounds like this compound. scielo.org.mx

| Substituent | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Unsubstituted | 20 | 150 | 43 |

| 6-Methyl | 20 | 150 | 47 |

| 6-Chloro | 20 | 150 | 58 |

| 5-Methoxy | 20 | 150 | 55 |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The formation of the benzofuranone ring is governed by intricate mechanistic pathways that vary with the chosen methodology.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides critical insight into the reaction pathway. In acid-catalyzed cyclizations of acetal (B89532) precursors, for example, the mechanism involves the initial protonation of the substrate, leading to the formation of an oxonium ion intermediate. wuxiapptec.com This is followed by nucleophilic attack from the phenyl ring to complete the cyclization. wuxiapptec.com

In transition metal-catalyzed reactions, the intermediates are often organometallic species. For instance, in palladium-catalyzed C-H activation, a palladacycle intermediate is typically formed. acs.org In copper-catalyzed oxidative annulations of phenols and alkynes, mechanistic studies suggest a pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org The identification of such intermediates is often achieved through a combination of spectroscopic methods, kinetic studies, and computational modeling.

Stereochemical Control and Regioselectivity in Synthesis

Controlling stereochemistry and regioselectivity is a central challenge in the synthesis of complex molecules. For benzofuranones, regioselectivity is crucial when the aromatic ring precursor has multiple potential sites for cyclization. oregonstate.eduacs.org The choice of catalyst and directing groups can steer the reaction towards the desired regioisomer. nih.gov For example, in the synthesis of substituted phenols from 3-hydroxy-2-pyrones, the initial Diels-Alder reaction proceeds with high regioselectivity, which translates to the final benzofuranone product. oregonstate.edu

Stereochemical control is paramount when a chiral center is introduced, for example, at the C2 position of the benzofuranone ring. Asymmetric catalysis provides a powerful means to achieve this. The use of chiral ligands in conjunction with metal catalysts, such as the Pybox-copper complex for asymmetric propargylation, can lead to the formation of 2,2-disubstituted benzofuranones with excellent diastereo- and enantioselectivities. thieme-connect.com Similarly, a dual Rhodium/Palladium catalytic system has been developed for the asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones, achieving up to 99% enantiomeric excess (ee). americanelements.com DFT calculations are often employed to understand the origins of regioselectivity and enantioselectivity, revealing that subtle factors like hydrogen bonding interactions and distortion energies in the transition state can determine the outcome. rsc.org

An exploration into the chemical behavior of this compound reveals a rich landscape of reactivity centered on its two primary functional regions: the benzofuranone core and the allyloxy substituent at the 6-position. The inherent functionalities of this compound allow for a diverse array of chemical transformations, making it a versatile scaffold in synthetic organic chemistry. This article delineates the specific reactions and derivatizations characteristic of this molecule, focusing systematically on modifications of the heterocyclic core and the pendant allyl group.

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental to confirming the structure of a synthesized compound. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: This technique would be used to identify the number of distinct proton environments in 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one, their multiplicity (splitting patterns), and their integration (proton count). For the aromatic part of the benzofuranone core, a characteristic splitting pattern for the protons on the benzene (B151609) ring would be expected. The protons of the 2-methylallyl group would show characteristic signals for the methylene (B1212753) protons adjacent to the oxygen, the vinyl protons, and the methyl protons. The methylene protons at the C2 position of the benzofuranone ring would also have a distinct chemical shift.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbon of the ketone, the carbons of the aromatic ring, the ether-linked carbon, the olefinic carbons of the allyl group, and the methyl and methylene carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the long-range correlations, for instance, between the protons of the 2-methylallyl group and the carbon at the 6-position of the benzofuranone ring, definitively confirming the ether linkage position.

While specific experimental data for the target molecule is not available, analysis of related structures, such as 6-methoxybenzofuran-3(2H)-one, provides expected chemical shift regions for the core structure. nih.gov

Mass Spectrometry (MS) Applications (e.g., HRMS)Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): This technique would be essential to determine the exact mass of the parent ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₂H₁₂O₃. The fragmentation pattern observed in the mass spectrum would also help to confirm the presence of the benzofuranone core and the 2-methylallyl ether side chain. For instance, the loss of the 2-methylallyl group would be an expected fragmentation pathway.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) SpectroscopyIR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption peak around 1700 cm⁻¹ would indicate the presence of the ketone (C=O) group. Bands corresponding to C-O-C stretching of the ether linkage and the furan (B31954) ring would also be present. Additionally, absorptions for the aromatic C-H and C=C bonds, as well as the C=C bond of the allyl group, would be observable.

UV-Vis Spectroscopy: This technique would reveal the electronic transitions within the molecule, particularly those involving the conjugated π-system of the benzofuranone moiety. The position of the maximum absorbance (λmax) would provide information about the extent of conjugation.

Computational and Theoretical Investigations of 6 2 Methylallyl Oxy Benzofuran 3 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For benzofuran (B130515) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311+G(d,p), have been successfully used to optimize ground-state geometries, calculate vibrational frequencies, and predict electronic and thermodynamic properties. physchemres.orgresearchgate.net These calculations provide a foundational understanding of the molecule in its gaseous phase, which is essential for further theoretical explorations.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

For benzofuran derivatives, the HOMO is typically localized over the fused aromatic ring system, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the carbonyl group and the adjacent double bond of the furanone ring, marking it as the region susceptible to nucleophilic attack. researchgate.netresearchgate.net For 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one, the presence of the oxygen atom in the ether linkage and the π-system of the allyl group would likely influence the energy and distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Benzofuran-3(2H)-one Analogs Data is hypothetical and based on typical values for similar structures found in the literature for illustrative purposes.

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| DFT (B3LYP) | 6-311+G(d,p) | -6.5 to -7.5 | -1.5 to -2.5 | 4.0 to 5.0 |

| DFT (PBE0) | 6-31+G(d) | -6.8 to -7.8 | -1.8 to -2.8 | 4.0 to 5.0 |

The 2-methylallyl ether side chain of this compound introduces conformational flexibility due to rotation around the C-O and C-C single bonds. Computational conformational analysis can predict the most stable three-dimensional arrangements of the molecule. By systematically rotating these bonds and calculating the potential energy of each resulting conformer using DFT, a potential energy surface can be mapped. researchgate.net

Studies on similar substituted benzofuran systems have shown that the planarity of the core benzofuranone ring is generally maintained. researchgate.net For the target molecule, the most stable conformers would likely be those that minimize steric hindrance between the 2-methylallyl group and the benzofuranone core. The relative energies of different stable conformers are typically small, often within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. researchgate.net

Table 2: Predicted Relative Stabilities of Hypothetical Conformers Data is hypothetical and for illustrative purposes, based on principles of conformational analysis.

| Conformer | Dihedral Angle (Ar-O-CH₂-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A (Anti) | ~180° | 0.00 | 75 |

| B (Gauche 1) | ~60° | 0.85 | 15 |

| C (Gauche 2) | ~-60° | 1.20 | 10 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment (e.g., solvent or a biological receptor). youtube.com An MD simulation for this compound would involve placing the molecule in a simulated environment (like a box of water molecules) and solving Newton's equations of motion for every atom over a series of small time steps.

Such simulations could reveal how the 2-methylallyl side chain moves and flexes in solution, which is critical for understanding its accessibility and potential interaction with other molecules. For instance, MD is frequently used in drug design to simulate how a ligand like a benzofuran derivative might bind to and interact with the active site of a protein, providing information on binding stability and affinity. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. The synthesis of this compound likely involves steps such as the etherification of a 6-hydroxybenzofuran-3(2H)-one precursor, followed by potential intramolecular cyclization or rearrangement reactions.

Theoretical modeling can map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition states that connect them. wuxiapptec.com By calculating the energies of these species, activation energies (the energy barriers for the reaction) can be determined. For example, DFT calculations can be used to locate the transition state for the key C-O or C-C bond-forming steps in the synthesis of the benzofuranone ring system. nih.govresearchgate.net This information helps in understanding reaction kinetics and optimizing experimental conditions.

Structure-Reactivity Correlation Studies

Structure-Reactivity Correlation, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to link the structural or physicochemical properties of a series of compounds to their chemical reactivity or biological activity. nih.govnih.gov Computational chemistry plays a central role by providing a wide range of molecular descriptors.

For a series of derivatives of 6-oxy-benzofuran-3(2H)-one, one could calculate various quantum chemical descriptors, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, Mulliken charges.

Steric Descriptors: Molecular volume, surface area.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

These descriptors can then be used to build a mathematical model (e.g., using multiple linear regression) that correlates them with an observed property, such as reaction rate or inhibitory concentration (IC₅₀) against a biological target. physchemres.org Such models are predictive and can guide the design of new benzofuranone derivatives with enhanced reactivity or desired biological effects.

6 2 Methylallyl Oxy Benzofuran 3 2h One As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

While direct literature extensively detailing the use of 6-((2-methylallyl)oxy)benzofuran-3(2H)-one in the total synthesis of complex natural products is limited, its structural motifs suggest a significant potential role. The allylic ether functionality is particularly amenable to rearrangement reactions, such as the Claisen rearrangement, which is a powerful tool for carbon-carbon bond formation. researchgate.netnih.gov A thermal or Lewis acid-catalyzed Claisen rearrangement of this compound would be expected to yield a C-allylated phenol (B47542), a key intermediate in the synthesis of various natural products, including pterocarpans. researchgate.net Pterocarpans are a class of isoflavonoids known for their antifungal and phytoalexin properties. The rearrangement would introduce a prenyl or related side chain onto the aromatic ring, a common structural feature in this class of compounds.

Furthermore, the benzofuranone core itself is a key component of many biologically active molecules. Its ability to undergo various transformations at the C2 position, such as aldol (B89426) condensations and Michael additions, makes it a versatile starting material. nih.gov The presence of the 2-methylallyl group offers an additional site for chemical modification, allowing for the generation of a diverse library of complex molecules. For instance, the double bond in the allyl group can be subjected to oxidation, reduction, or addition reactions to introduce further functionality.

Scaffold for the Development of Novel Benzofuran-Based Structures

The benzofuran-3(2H)-one moiety is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide range of pharmacologically active compounds. researchgate.net Derivatives of this scaffold have been investigated for various therapeutic applications. The specific compound this compound serves as an excellent starting point for the development of novel benzofuran-based structures with potentially enhanced biological activities.

The strategic placement of the (2-methylallyl)oxy group at the 6-position can influence the electronic properties and steric environment of the benzofuranone system, which in turn can modulate its interaction with biological targets. Synthetic chemists can exploit this substituent to build novel heterocyclic systems fused to the benzofuran (B130515) core or to introduce diverse side chains. For example, the Claisen rearrangement product could be further cyclized to form a new heterocyclic ring, leading to the creation of polycyclic structures with unique three-dimensional shapes. nih.gov The development of novel 1,6-dihydro-2H-indeno[5,4-b]furan derivatives from related benzofuran precursors highlights the potential of this scaffold in creating potent and selective receptor ligands. nih.gov

Research into the synthesis of novel benzofuran derivatives for potential anticancer agents has shown that modifications at various positions of the benzofuran ring can lead to compounds with significant cytotoxic activity. nih.gov The functionalization of the 6-((2-methylallyl)oxy) group provides a pathway to a new generation of benzofuran-based compounds for drug discovery.

Precursor in the Synthesis of Related Aurone (B1235358) and Flavonoid Analogues

One of the most significant applications of benzofuran-3(2H)-ones is their role as precursors in the synthesis of aurones, a subclass of flavonoids. mdpi.comijper.org Aurones are characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one skeleton and are known for their distinctive yellow color and a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ijper.orgresearchgate.netresearchgate.net

The synthesis of aurones typically involves a Knoevenagel or aldol condensation between a benzofuran-3(2H)-one and an aromatic aldehyde. mdpi.com In this context, this compound can be condensed with various substituted benzaldehydes to produce a library of novel aurone analogues. The (2-methylallyl)oxy substituent at the 6-position would be incorporated into the final aurone structure, potentially influencing its biological activity and physicochemical properties.

A direct example of this application is the synthesis of (Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one. evitachem.com This reaction demonstrates the feasibility of using this compound as a direct precursor for aurone synthesis. The general reaction is outlined below:

General Synthesis of Aurone Analogues

| Reactant 1 | Reactant 2 | Product |

|---|

The resulting aurone analogues can be further modified. For example, the allylic group could be altered post-condensation to explore structure-activity relationships further. The development of such novel aurone and flavonoid analogues is a promising area of research for the discovery of new therapeutic agents.

Exploration of 6 2 Methylallyl Oxy Benzofuran 3 2h One in Materials Science Applications

Optoelectronic Properties and Applications (e.g., UV-Sensitive Devices)

Currently, there is no specific data available in scientific literature detailing the optoelectronic properties of 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one. Research on other benzofuran (B130515) derivatives has indicated that their optical properties can be tuned by introducing various donor and acceptor substituents. nih.gov For instance, the presence of different functional groups can lead to shifts in absorption and fluorescence maxima. nih.gov

The furan (B31954) moiety, a component of the benzofuran structure, is known to be a part of some photo-sensitive systems. For example, furan-modified gelatin loses its water solubility after exposure to ultraviolet light, indicating a photo-crosslinking process. researchgate.net This suggests that the benzofuran core in this compound could potentially exhibit sensitivity to UV radiation. However, without experimental data, its absorption spectrum, quantum yield, and suitability for applications such as UV-sensitive devices remain speculative.

Table 1: Hypothetical Optoelectronic Properties of this compound (Based on General Benzofuran Characteristics)

| Property | Potential Characteristic | Basis for Hypothesis |

| UV Absorption | Possible absorption in the UVA or UVB range. | The benzofuran core is a known chromophore. |

| Fluorescence | Potential for fluorescence, with emission wavelength dependent on molecular environment. | Many benzofuran derivatives are fluorescent. nih.gov |

| Photosensitivity | The molecule might undergo structural changes upon UV exposure. | The furan ring can be involved in photochemical reactions. researchgate.net |

Note: This table is illustrative and not based on experimental data for the specific compound.

Potential in Organic Electronics and Semiconductor Research

The field of organic electronics often utilizes π-conjugated systems, and benzofuran derivatives have been explored for such applications. Some benzofuran-based molecules have been investigated as hole-transporting materials for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Additionally, benzothieno[3,2-b]benzofuran (BTBF) derivatives, which share a similar fused-ring structure, have shown promise in organic electronics due to their stability, planarity, and good carrier transport properties. mdpi.com

Given these precedents, this compound could theoretically possess semiconducting properties. The electronic characteristics would be influenced by the interplay between the benzofuranone core and the 2-methylallyl ether substituent. However, there are no published studies that have synthesized, characterized, or modeled the electronic properties of this specific compound for semiconductor applications.

Table 2: Potential Parameters for Organic Electronics Applications (Undetermined)

| Parameter | Relevance in Organic Electronics | Status for this compound |

| HOMO/LUMO Levels | Determines charge injection and transport properties. | Not Reported |

| Band Gap | Influences the material's absorption and emission characteristics. | Not Reported |

| Carrier Mobility | Measures the efficiency of charge transport. | Not Reported |

Role in Functional Polymer Synthesis (if applicable)

The 2-methylallyl group in this compound contains a reactive double bond, which could potentially be used for polymerization. This functional handle opens up the possibility of incorporating the benzofuran-3(2H)-one moiety into a polymer backbone or as a pendant group. Such polymers could exhibit interesting optical or electronic properties derived from the benzofuran unit.

While the synthesis of polymers from benzofuran-containing monomers is a known strategy, there is no specific mention in the literature of this compound being used in functional polymer synthesis. The feasibility of its polymerization, the properties of the resulting polymer, and its potential applications are areas that require future investigation.

Molecular and Biochemical Interaction Studies in Vitro/in Silico of 6 2 Methylallyl Oxy Benzofuran 3 2h One

In Vitro Cellular Pathway Modulation (e.g., Caspase Activation, Cell Cycle Arrest)

The benzofuran (B130515) scaffold is a recurring motif in compounds that modulate critical cellular pathways, including those leading to programmed cell death (apoptosis) and control of cell proliferation.

Caspase Activation: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Activation of these enzymes is a hallmark of this process. Several studies have demonstrated that benzofuran derivatives can induce apoptosis through the activation of caspases. For instance, certain novel benzofuran derivatives have been shown to significantly increase the activity of caspase-3 and caspase-7 in cancer cell lines. nih.gov One study on K562 leukemia cells revealed that some benzofuran compounds led to a nearly five-fold increase in caspase-3/7 activity. nih.gov This suggests that these compounds trigger the intrinsic or extrinsic apoptotic pathways. Caspase activation has been identified as a critical step in neuronal apoptosis models as well. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, some benzofuran derivatives have been found to interfere with the cell cycle, a tightly regulated process that governs cell division. By arresting the cell cycle at specific phases, these compounds can inhibit the proliferation of cancer cells. For example, some derivatives have been observed to cause cell cycle arrest at the G2/M phase. This disruption of the normal cell cycle progression can be a precursor to apoptosis.

The ability of various benzofuran derivatives to modulate these fundamental cellular processes highlights the potential for compounds like 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one to exhibit similar activities, although this would require direct experimental verification.

Enzyme Inhibition and Activation Studies (in vitro)

The benzofuran-3(2H)-one core is a versatile scaffold for the design of enzyme inhibitors. Various derivatives have been synthesized and evaluated for their ability to inhibit a range of enzymes implicated in different diseases.

Chorismate Synthase Inhibition: A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase, an enzyme essential for the biosynthesis of aromatic amino acids in bacteria, making it an attractive target for novel antibacterial agents. nih.gov

Monoamine Oxidase (MAO) Inhibition: Certain 2-azolylmethylene-3-(2H)-benzofuranone derivatives have demonstrated potent and selective inhibitory activity against monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. For example, specific derivatives showed high potency with IC50 values in the nanomolar range. nih.govresearchgate.net

Cholinesterase Inhibition: In the context of Alzheimer's disease, benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Some 2-arylbenzofuran derivatives have exhibited potent dual inhibitory activity against both cholinesterases and β-secretase (BACE1). nih.gov

These examples underscore the potential of the benzofuran-3(2H)-one scaffold to be tailored for the inhibition of specific enzymes. The nature and position of substituents on the benzofuran ring play a critical role in determining the potency and selectivity of inhibition. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Benzofuran-3(2H)-one Derivatives

| Derivative Class | Target Enzyme | Observed Activity | Reference(s) |

|---|---|---|---|

| 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | Chorismate Synthase | Potent inhibition | nih.gov |

| 2-Azolylmethylene-3-(2H)-benzofuranones | Monoamine Oxidase A & B | Potent and selective inhibition (nM IC50 values) | nih.govresearchgate.net |

Receptor Binding and Ligand-Target Interactions (in silico and in vitro)

Understanding the interaction between a compound and its biological target at the molecular level is crucial for drug discovery. Both in silico (computational) and in vitro (experimental) methods are employed to elucidate these interactions for benzofuran derivatives.

Antiestrogen-Binding Sites (AEBS): Certain 2-benzyl-6-methoxy-3(2H)-benzofuranones have been identified as ligands for antiestrogen-binding sites (AEBS) with affinities equivalent to or greater than that of tamoxifen. researchgate.net These compounds demonstrated no significant interaction with the estrogen receptor (ER), indicating a selective binding profile. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: In silico studies have been used to design and screen benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Molecular docking simulations predicted that these hybrids could bind effectively to the ATP-binding site of the EGFR kinase domain. nih.gov

Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13) Inhibition: Computer-aided drug design (CADD) has been utilized to evaluate benzofuran-1,3,4-oxadiazole derivatives as inhibitors of Mtb Pks13, an essential enzyme for the survival of the tuberculosis bacterium. nih.gov In silico screening identified compounds with excellent binding energies against the enzyme, comparable to known inhibitors. nih.gov

These studies highlight the utility of the benzofuran scaffold in achieving specific ligand-target interactions. The substitution pattern on the benzofuran ring is a key determinant of binding affinity and selectivity. nih.gov

Computational Design and Predictive Modeling for Molecular Interactions

Computational tools are increasingly used to design novel compounds and predict their biological activities before their actual synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been performed on various series of benzofuran derivatives to understand the relationship between their chemical structure and biological activity. nih.govresearchgate.net For instance, QSAR analysis of 2-azolylmethylene-3-(2H)-benzofuranone derivatives as MAO inhibitors helped to identify the key molecular features responsible for their inhibitory potency. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. This has been widely applied to benzofuran derivatives to understand their binding modes with enzymes like Mtb Pks13 and EGFR. nih.govnih.gov Furthermore, molecular dynamics (MD) simulations have been used to assess the stability of the ligand-protein complexes over time, providing further confidence in the predicted binding modes. nih.gov

Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This approach has been used to screen virtual libraries of benzofuran derivatives to identify potential hits for specific targets like EGFR. nih.gov

These computational approaches are powerful tools in the rational design of new benzofuran-based therapeutic agents. They allow for the prediction of molecular interactions and guide the synthesis of compounds with improved activity profiles.

Table 2: Computationally Modeled Benzofuran Derivatives and Their Predicted Targets

| Derivative Class | Predicted Target | Computational Method(s) | Reference(s) |

|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Pharmacophore modeling, molecular docking | nih.gov |

| Benzofuran-1,3,4-oxadiazole scaffolds | Mtb Polyketide Synthase 13 (Pks13) | Molecular docking, molecular dynamics simulations | nih.gov |

Future Research Directions and Unexplored Avenues in 6 2 Methylallyl Oxy Benzofuran 3 2h One Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The C2 position of the benzofuran-3(2H)-one core is a prochiral center, making the development of enantioselective synthetic methods a high-priority research area. While various methods exist for the synthesis of benzofuran-3(2H)-ones, including microwave-assisted cyclizations and metal-catalyzed processes, asymmetric approaches are less common. nih.govresearchgate.net

Future work should focus on creating chiral versions of 6-((2-Methylallyl)oxy)benzofuran-3(2H)-one. This could be achieved through several strategies:

Catalytic Asymmetric Synthesis : The development of chiral catalysts for the cyclization of corresponding precursors would be a significant step. For instance, a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been used for related α-aryl-β-keto esters, achieving high enantioselectivity. researchgate.net Adapting such methods to substrates that would yield the target molecule is a promising avenue.

Chiral Auxiliaries : Employing chiral auxiliaries on the precursor molecules to direct the stereochemical outcome of the cyclization reaction is another viable strategy.

Enzyme-Catalyzed Reactions : Biocatalysis could offer a green and highly selective route to chiral benzofuranones.

| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Dual-Metal Relay Catalysis | Rh/chiral sulfur-olefin and Pd catalysts | Enantioselective synthesis of quaternary carbon-containing benzofuran-3(2H)-ones. organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHCs | Intramolecular nucleophilic substitution to yield chiral benzofuranones. organic-chemistry.org |

| Palladium-Catalyzed C-H Activation | Pd(II) with chiral ligands | Enantioselective C-H functionalization to form the benzofuranone ring. organic-chemistry.org |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is ripe for exploration, with several functional groups offering potential for novel transformations.

The Allyl Group : The 2-methylallyl group is a versatile handle for a variety of reactions. Future research could investigate:

Metathesis Reactions : Cross-metathesis or ring-closing metathesis could be used to introduce new functional groups or create more complex polycyclic structures.

Cycloadditions : The double bond of the allyl group could participate in [4+2] or [2+2] cycloaddition reactions.

Oxidative Cleavage : Ozonolysis or other oxidative cleavage methods could transform the allyl group into an aldehyde or carboxylic acid, providing a route to further derivatization.

The Ketone and Enolate : The ketone at the C3 position allows for a range of reactions based on its enolate. While condensations with aldehydes are known, the use of more diverse electrophiles is an area for growth. mdpi.com The formation of silyl (B83357) enol ethers could open up avenues for palladium-catalyzed cross-coupling reactions.

The Benzene (B151609) Ring : Electrophilic aromatic substitution on the benzene ring could be explored to introduce additional functional groups, although the directing effects of the existing substituents would need to be carefully considered.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. youtube.com The synthesis of this compound and its derivatives is well-suited for adaptation to a flow chemistry platform.

A continuous flow setup could be designed for the in-situ generation of reactive intermediates, minimizing their decomposition and improving reaction yields. nih.gov This approach would be particularly beneficial for reactions that are highly exothermic or involve unstable reagents. Furthermore, the integration of in-line purification and analysis techniques could lead to a fully automated synthesis platform for generating a library of derivatives for screening purposes.

| Flow Chemistry Advantage | Application to Benzofuranone Synthesis |

| Enhanced Safety | On-demand generation of potentially unstable reagents. youtube.com |

| Improved Heat and Mass Transfer | More efficient and reproducible reactions, especially for exothermic cyclizations. |

| Scalability | Straightforward scaling of production without extensive re-optimization. |

| Automation | Integration with purification and analysis for high-throughput synthesis of derivatives. |

Advanced Computational-Aided Design of Derivatives

Computational chemistry is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts. researchgate.netnih.gov For this compound, computational methods can be used to:

Predict Reactivity : Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of proposed transformations. eurekalert.org

Design Derivatives with Specific Properties : Quantitative Structure-Activity Relationship (QSAR) studies can be employed to design derivatives with enhanced properties for specific applications. researchgate.net For example, by modeling the interaction of different derivatives with a target protein, it may be possible to design potent enzyme inhibitors.

Simulate Spectroscopic Data : Computational methods can be used to predict NMR, IR, and other spectroscopic data, which can aid in the characterization of newly synthesized compounds.

Investigation of Further Non-Biological Research Applications

While benzofuran (B130515) derivatives are well-known for their biological activities, there is a growing interest in their application in other fields. nih.govmedcraveonline.com Future research on this compound could explore its potential in:

Materials Science : The benzofuranone core could be incorporated into polymers or other materials to impart specific properties, such as fluorescence or thermal stability. Benzofuran derivatives are being investigated as materials for energy storage applications like batteries and supercapacitors. numberanalytics.com

Organic Electronics : The conjugated system of the benzofuranone ring suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). eurekalert.org

Dyes and Pigments : The chromophoric nature of the benzofuranone scaffold makes it a candidate for the development of new dyes and pigments. chemistryviews.org The specific absorption and emission properties could be tuned by modifying the substituents on the molecule.

Catalysis : Benzofuran-based compounds are being explored as catalysts for various chemical reactions. numberanalytics.com

The exploration of these non-biological applications will require interdisciplinary collaborations between chemists, materials scientists, and physicists. numberanalytics.com

Q & A

Q. Key Variables :

- Catalyst/base choice : Morpholine acetate vs. EDDA affects reaction rate and purity .

- Temperature : Elevated temperatures (>80°C) may promote cyclization but risk decomposition.

How can dual-metal catalysis achieve stereochemical diversity in benzofuran-3(2H)-one derivatives?

Advanced Research Question

The synergistic use of dual-metal catalysts (e.g., Cu/Pd or Zn/Fe) enables precise control over stereochemistry:

- Enantioselective allylation : Pybox-Cu complexes catalyze asymmetric additions to 2-substituted benzofuran-3(2H)-ones, achieving >90% enantiomeric excess (ee) .

- Stereodivergent synthesis : Adjusting metal ratios or ligands (e.g., chiral phosphines) allows access to both R- and S-configured products from the same substrate .

Q. Methodological Insight :

- Kinetic vs. thermodynamic control : Dominant pathways depend on metal coordination geometry and reaction time .

- Case Study : Stereodivergent total synthesis of rocaglaol derivatives demonstrates the utility of this approach in natural product chemistry .

What spectroscopic and chromatographic techniques are critical for characterizing substituted benzofuran-3(2H)-one derivatives?

Basic Research Question

Essential Methods :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigning olefinic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 170–180 ppm) confirms substitution patterns .

- HPLC-MS : Resolves diastereomers and quantifies enantiomeric purity (e.g., Chiralpak columns for ee determination) .

- X-ray crystallography : Validates absolute configuration of crystalline derivatives (e.g., CCDC 1505246 for 3-alkoxybenzofurans) .

Q. Pitfalls :

How can researchers resolve contradictions in reported biological activity data for aurone derivatives?

Advanced Research Question

Conflicting results (e.g., variable IC50 values across cancer cell lines) arise from:

- Structural nuances : Electron-withdrawing groups (e.g., Cl at C4) enhance mitochondrial membrane potential loss in MDA-MB-231 cells, while methoxy groups reduce activity .

- Assay conditions : MTT assay sensitivity varies with incubation time; shorter durations (<24h) may underestimate apoptosis induction .

Q. Mitigation Strategies :

- Standardized protocols : Use identical cell lines/passage numbers and include positive controls (e.g., doxorubicin) .

- Mechanistic follow-up : Combine cell cycle analysis (flow cytometry) and mitochondrial depolarization assays to validate apoptotic pathways .

What computational strategies optimize the design of benzofuran-3(2H)-one-based PIM1 kinase inhibitors?

Advanced Research Question

De novo design workflows :

Molecular docking : Prioritize derivatives with hydrogen bonds to PIM1’s hinge region (e.g., Lys67/Glu89 residues) .

QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .

ADMET profiling : Filter candidates with poor solubility (LogP >5) or CYP450 inhibition risks .

Q. Case Study :

- 2-Methylenebenzofuran-3(2H)-one core derivatives showed improved binding affinity (ΔG = -8.2 kcal/mol) compared to natural products .

What strategies address challenges in scaling enantioselective syntheses of benzofuran-3(2H)-one derivatives?

Advanced Research Question

Scalability Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.